![molecular formula C17H14N4O4S B2483439 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034587-24-9](/img/structure/B2483439.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It’s an amine-reactive ester and has been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins .
Synthesis Analysis
The synthesis of this compound involves the aza-Michael reaction of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide with secondary amines . This results in new types of 3-R2-dialkylamino-substituted succinimides .Molecular Structure Analysis
The structure of this compound has been confirmed by mass spectrometry and IR and 1H NMR spectroscopy .Chemical Reactions Analysis
This compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 170–172 °C, and IR (KBr) 3,285, 3,195 (NH/NH2), 1,655 (amide C=O) cm−1 . The 1H NMR (300 MHz, DMSO-d6) δ ppm: 1.95 (s, 6H, pyrrole methyls), 4.51 (s, 2H, NH2, disappeared on D2O exchange), 5.80 (s, 2H, pyrrole-C3 and C4–H), 7.33 (d, J = 8.5 Hz, 2H, bridging phenyl-C3 and C5–H), 7.94 (d, J = 8.5 Hz, 2H, bridging phenyl-C2 and C6–H), 10.00 (s, 1H, NH, disappeared on D2O exchange) .Scientific Research Applications
- Drug Conjugates : The compound can serve as a building block for antibody-drug conjugates (ADCs). These ADCs combine a specific antibody with a cytotoxic drug, enhancing tumor cell targeting and minimizing side effects .
- Antiepileptic Properties : In preclinical studies, derivatives of this compound have demonstrated antiepileptic effects. They were effective in mouse models of seizures, including the maximal electroshock test and pentylenetetrazole-induced seizures .
Anticancer Research
Neurological Disorders
Future Directions
The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c22-16-5-6-17(23)21(16)13-1-3-15(4-2-13)26(24,25)19-12-8-10-20-14(11-12)7-9-18-20/h1-4,7-11,19H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYPTVZVMQOLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
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